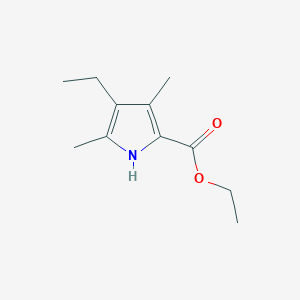

ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

説明

Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS: 2199-47-5) is a hexasubstituted pyrrole derivative with the molecular formula C₁₁H₁₇NO₂ and a molecular weight of 195.26 g/mol . Structurally, it features an ethyl group at the 4-position, methyl groups at the 3- and 5-positions, and an ethoxycarbonyl group at the 2-position of the pyrrole ring. This compound is commercially available with a purity of ≥99% and exists as a solid at room temperature . Pyrrole derivatives like this are critical intermediates in synthesizing porphyrins, which are used in photodynamic therapy (PDT) for cancer treatment . The ethyl substituent at position 4 distinguishes it from simpler analogs, influencing its electronic properties, solubility, and reactivity.

特性

IUPAC Name |

ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-5-9-7(3)10(12-8(9)4)11(13)14-6-2/h12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGBRYTXWUHNAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1C)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176413 | |

| Record name | 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-47-5 | |

| Record name | 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2199-47-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Vilsmeier–Haack Formylation of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

- The most common synthetic approach to ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate involves the selective formylation of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate at the 4-position using Vilsmeier–Haack reaction conditions.

- This method uses phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, which reacts with the pyrrole ring to introduce an aldehyde group.

- Subsequent reduction or alkylation steps convert the formyl group to the ethyl substituent at the 4-position.

- The reaction is typically carried out in dichloromethane or similar solvents, at controlled temperatures (0 °C to room temperature) to optimize selectivity and yield.

- Yields reported for related pyrrole derivatives using this approach are generally high (around 77% in similar systems).

Knorr-Type Pyrrole Synthesis Followed by Alkylation

- Another route involves the initial synthesis of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate via a Knorr-type condensation reaction between acetylacetone and ethyl oximinoacetoacetate.

- This method forms the pyrrole core with methyl groups at the 3 and 5 positions and an ethyl ester at position 2.

- The 4-ethyl substituent is introduced subsequently by electrophilic substitution or alkylation reactions, often using ethyl halides or related alkylating agents under basic or catalytic conditions.

- This strategy benefits from mild reaction conditions and readily available starting materials.

Industrial Scale Production

- Industrial synthesis adapts the above routes to continuous flow reactors and automated systems to maintain precise control over reaction parameters, improving yield and purity.

- Optimization focuses on minimizing by-products and environmental impact, employing greener solvents and efficient workup procedures.

- Large-scale processes emphasize reaction time reduction, solvent recycling, and automation for consistent quality.

Types of Reactions Involved in Preparation

| Reaction Type | Description | Common Reagents/Conditions | Typical Products |

|---|---|---|---|

| Formylation (Vilsmeier–Haack) | Introduction of formyl group at pyrrole 4-position using electrophilic substitution. | POCl₃, DMF, CH₂Cl₂, 0 °C to RT | 4-formyl pyrrole intermediates |

| Alkylation | Replacement or addition of alkyl groups at specific pyrrole positions. | Alkyl halides, bases (e.g., NaH), solvents like THF | 4-ethyl substituted pyrrole derivatives |

| Knorr-type Condensation | Formation of pyrrole ring from β-dicarbonyl compounds and α-amino ketones or equivalents. | Acetylacetone, ethyl oximinoacetoacetate, acid/base catalysts | Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate |

| Oxidation | Modification of substituents (not primary for synthesis but for functional group adjustments). | Potassium permanganate, chromium trioxide | Carboxylic acids or ketones (derivatives) |

| Reduction | Conversion of aldehyde or ester groups to alcohols or alkyl groups. | Lithium aluminum hydride, sodium borohydride | Alcohol or alkyl-substituted pyrroles |

Detailed Experimental Procedure Example

An illustrative preparation based on the Vilsmeier–Haack reaction is as follows:

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | POCl₃ (2.30 g, 0.015 mol) added dropwise to DMF (1.10 g, 0.015 mol) in ice bath | Formation of Vilsmeier reagent | - | Temperature controlled at 0 °C |

| 2 | Addition of 3,5-dimethyl-1H-pyrrole-2-carboxylate solution in CH₂Cl₂ (30 mL) | Electrophilic substitution at 4-position | - | Stirred at room temperature 4 h |

| 3 | Workup with 10% Na₂CO₃ solution, reflux 0.5 h | Neutralization and extraction | - | Followed by drying and evaporation |

| 4 | Purification by silica gel column chromatography | Isolation of pure 4-formyl intermediate | 77 | Colorless crystals obtained |

| 5 | Reduction or alkylation of aldehyde to ethyl substituent | Final conversion to ethyl derivative | Variable | Conditions depend on reagents |

This protocol yields the desired this compound with high purity suitable for further synthetic applications.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reaction Type | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Knorr-Type Condensation + Alkylation | Acetylacetone, ethyl oximinoacetoacetate | Condensation + Alkylation | Mild temperature, acid/base catalysis | ~80 | Readily available materials, mild conditions | Requires multi-step sequence |

| Vilsmeier–Haack Formylation + Reduction/Alkylation | Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | Electrophilic substitution | POCl₃/DMF, 0 °C to RT, followed by reduction | 75-85 | High regioselectivity, good yields | Use of corrosive reagents (POCl₃) |

| Industrial Continuous Flow Adaptation | Same as above | Same | Automated, controlled flow reactors | >85 | Scalable, reproducible, efficient | Requires specialized equipment |

Research Findings and Notes

- The pyrrole ring system in this compound maintains planarity despite bulky substituents, as confirmed by X-ray crystallography studies, which supports the regioselectivity of substitution reactions at the 4-position.

- Hydrogen bonding and molecular stacking influence purification and crystallization steps, important for isolating pure product forms.

- Recent patents emphasize environmentally friendly synthesis routes avoiding costly or polluting reagents, favoring ethyl acetoacetate and ammonia water as starting materials for similar pyrrole esters, which could be adapted for this compound.

- Oxidation and reduction reactions are typically subsequent modifications rather than primary synthetic steps but are important for diversifying derivatives from the core compound.

科学的研究の応用

Chemistry

Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate serves as an essential building block in organic synthesis. It is utilized in the preparation of more complex molecules through various synthetic routes, including:

- Vilsmeier–Haack Reaction : A common method for formylation.

- Electrophilic Substitution : The nitrogen atom in the pyrrole ring facilitates electrophilic reactions, allowing for the introduction of various substituents.

Biology

The compound has been extensively investigated for its biological activities:

- Antimicrobial Properties : Studies have shown that derivatives exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL.

- Anticancer Activity : In vitro assays on human carcinoma cell lines (A-431, A-549, MDA-MB-468) demonstrated promising results in inhibiting cell proliferation, suggesting potential as a lead compound for new anticancer agents.

Medicine

The compound's ability to interact with biological targets makes it a candidate for drug development. Its mechanisms of action include:

- Modulating enzyme activity.

- Influencing receptor binding and signal transduction pathways.

This interaction profile indicates potential therapeutic applications in treating various diseases.

Industry

In industrial applications, this compound is used in the synthesis of:

- Dyes and Pigments : Its unique structure allows for the creation of vibrant colors.

- Other Industrial Chemicals : The compound's versatility makes it suitable for various chemical processes.

Notable Research Findings

Recent studies highlight several innovative applications of this compound:

Photodynamic Therapy (PDT)

The compound has been explored as a potential photosensitizer in PDT due to its selective accumulation in tumors and ability to induce necrosis upon light activation.

Synthesis and Characterization

Various synthetic methods have been developed to produce this compound efficiently. Knorr-type reactions have demonstrated versatility in its synthesis while maintaining high yields and purity.

Summary of Biological Activities

A summary table detailing the biological activities observed in research studies is presented below:

| Activity Type | Target Organisms/Cells | MIC/IC50 Values | References |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 3.12 - 12.5 µg/mL | |

| Anticancer | Human carcinoma cell lines | Varies by derivative |

作用機序

The mechanism of action of ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The nitrogen atom in the pyrrole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. This compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .

類似化合物との比較

Structural and Electronic Comparisons

- Substituent Effects: Ethyl vs. Dodecyl: The ethyl group at position 4 in the target compound provides moderate hydrophobicity, while the dodecyl chain in its analog significantly enhances amphiphilicity, enabling applications in surface chemistry . Bromine vs. Formyl: Bromine substitution introduces a leaving group for nucleophilic substitution, whereas the formyl group enables condensation reactions (e.g., Schiff base formation) . Hydrazonomethyl-Dinitrobenzoyl: This derivative exhibits extended π-conjugation and intramolecular charge transfer, leading to enhanced NLO activity compared to the ethyl-substituted analog .

Hydrogen Bonding : Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate forms strong N–H···O hydrogen bonds, creating dimers that influence crystal packing and solubility . In contrast, the 4-ethyl derivative lacks such dimerization due to steric hindrance from the ethyl group.

Research Findings and Data Tables

Table 1: Spectroscopic and Computational Data

生物活性

Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by a five-membered ring containing one nitrogen atom. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and coordinate with metal ions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance:

- In vitro Studies : Research has shown that derivatives of this compound demonstrate potent activity against Gram-positive bacteria such as Staphylococcus aureus. Minimum inhibitory concentration (MIC) values were reported between 3.12 and 12.5 µg/mL, indicating strong antibacterial effects compared to controls like ciprofloxacin .

Anticancer Activity

The compound has also been investigated for its anticancer potential:

- Cell Proliferation Assays : In studies involving human carcinoma cell lines (A-431, A-549, MDA-MB-468), compounds derived from this compound showed promising results in inhibiting cell proliferation. This suggests that the compound may serve as a lead for developing new anticancer agents .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | MIC/IC50 Values | References |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 3.12 - 12.5 µg/mL | |

| Anticancer | Human carcinoma cell lines | Varies by derivative |

Notable Research

- Photodynamic Therapy : this compound has been explored as a potential photosensitizer in photodynamic therapy (PDT) due to its ability to selectively accumulate in tumors and induce necrosis upon light activation .

- Synthesis and Characterization : The compound has been synthesized through various methods including Knorr-type reactions, demonstrating versatility in chemical synthesis .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing alkyl substituents onto the pyrrole ring of ethyl 1H-pyrrole-2-carboxylate derivatives?

- Methodological Answer : Alkyl substituents can be introduced via nucleophilic substitution or coupling reactions. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives are synthesized by reacting the pyrrole core with acid chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under basic conditions. Key steps include:

- Reagent Selection : Use acyl chlorides or alkyl halides for substitution.

- Conditions : Employ polar aprotic solvents (e.g., DMF) with bases like triethylamine to deprotonate the pyrrole NH and activate the ring for electrophilic attack.

- Purification : Column chromatography or recrystallization to isolate the product .

Q. How can ¹H NMR spectroscopy determine the substitution pattern on the pyrrole ring in ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate?

- Methodological Answer :

- Chemical Shifts : The NH proton (δ ~12.5 ppm in DMSO-d6) confirms the 1H-pyrrole tautomer. Methyl groups at positions 3 and 5 appear as singlets (δ ~2.2 ppm), while the ethyl ester’s protons show characteristic quartets (δ ~4.2 ppm) and triplets (δ ~1.3 ppm).

- Coupling Patterns : The absence of splitting in methyl protons indicates no adjacent hydrogens, whereas the ethyl group’s coupling confirms esterification. Substituent effects on aromatic protons (if present) are minimal due to the electron-withdrawing ester group .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) predict the electronic effects of substituents on the pyrrole ring’s reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model the compound’s HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. For example, studies on similar pyrroles show that electron-withdrawing groups (e.g., esters) decrease ring electron density, directing electrophiles to the less substituted positions.

- Validation : Compare computed NMR chemical shifts (e.g., using GIAO method) with experimental data to refine functional/basis set choices (e.g., B3LYP/6-311++G**) .

Q. In X-ray crystallographic analysis of pyrrole derivatives, how do intermolecular interactions influence crystal packing and stability?

- Methodological Answer :

- Hydrogen Bonding : The NH group forms dimers via N–H···O=C interactions (distance ~2.8 Å), as seen in ethyl 3,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-2-carboxylate. This stabilizes the crystal lattice.

- Packing Analysis : Use Mercury software to visualize π-π stacking (e.g., between pyrrole rings) and van der Waals interactions from alkyl groups. Monoclinic systems (e.g., P2₁/c) are common due to symmetry constraints .

Q. When synthesizing multi-substituted pyrrole esters, how can competing reaction pathways be controlled to achieve regioselectivity?

- Methodological Answer :

- Directing Groups : The ester at position 2 deactivates the ring, favoring electrophilic substitution at the 4-position. Steric hindrance from 3,5-dimethyl groups further limits reactivity at adjacent sites.

- Optimization : Use low temperatures (0–5°C) and slow reagent addition to minimize side reactions. For example, iodination of similar pyrroles requires controlled stoichiometry to avoid over-halogenation .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity data for structurally similar pyrrole derivatives?

- Methodological Answer :

- Structural Validation : Confirm purity via HPLC and elemental analysis to rule out impurities affecting activity.

- Assay Conditions : Standardize testing protocols (e.g., cell line selection, incubation time). For instance, cytotoxicity variations may arise from differences in MTT assay endpoints.

- SAR Studies : Systematically modify substituents (e.g., replacing ethyl with acetyl groups) and compare bioactivity trends to isolate critical functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。